Raphin 1 is classified as a small molecule inhibitor with the chemical formula and a molecular weight of approximately 231.08 g/mol. Its CAS number is 2022961-17-5, and it is recognized for its high binding affinity (Kd value of 0.033 μM) specifically to the R15B-PP1c holophosphatase complex, demonstrating over 30-fold selectivity for R15B compared to R15A .
The synthesis of Raphin 1 employs a multi-step organic synthesis approach, typically involving the formation of hydrazine derivatives and subsequent reactions to introduce chlorinated aromatic moieties. The specific synthetic route has not been fully detailed in available literature but generally follows these principles:
This synthetic pathway allows for modifications that can optimize potency and selectivity against target phosphatases.
Raphin 1 features a complex molecular structure characterized by:
The structural formula can be represented as:
This configuration is critical for its mechanism of action and specificity towards PPP1R15B .
Raphin 1 primarily engages in reversible binding interactions with the regulatory subunit PPP1R15B, inhibiting its phosphatase activity. Key reactions include:
The mechanism by which Raphin 1 exerts its effects involves several steps:
This mechanism highlights the potential therapeutic applications in conditions characterized by proteostasis dysregulation.
The physical and chemical properties of Raphin 1 are summarized as follows:
These properties are critical for its use in laboratory settings and potential clinical applications.
Raphin 1 has significant implications in scientific research and potential therapeutic applications:
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.:
CAS No.: 20701-68-2
CAS No.: 33227-10-0